Kinetic Affinity: UDP-Galactose vs. UDP-Glucose for 4′-Epimerase
In kinetic characterization of UDP-galactose 4′-epimerase (EC 5.1.3.2) purified from Bifidobacterium bifidum, UDP-Galactose (UDP-Gal) demonstrated a Michaelis constant (Km) of 5.4 × 10⁻⁴ M (0.54 mM), which is approximately 2.6-fold lower than the Km of 1.4 × 10⁻³ M (1.4 mM) measured for UDP-Glucose (UDP-Glc) under identical assay conditions [1]. A lower Km value indicates higher apparent binding affinity of the enzyme for UDP-Gal relative to UDP-Glc, consistent with the enzyme's physiological role in galactose metabolism.
| Evidence Dimension | Km (Michaelis constant) for UDP-galactose 4′-epimerase |
|---|---|
| Target Compound Data | 5.4 × 10⁻⁴ M (0.54 mM) |
| Comparator Or Baseline | UDP-Glucose: 1.4 × 10⁻³ M (1.4 mM) |
| Quantified Difference | 2.6-fold lower Km for UDP-Galactose |
| Conditions | Purified enzyme from Bifidobacterium bifidum; optimum pH 9.0 |
Why This Matters
This quantitative Km differential demonstrates that UDP-Galactose is the kinetically preferred substrate for UDP-galactose 4′-epimerase, validating its selection over UDP-Glucose in enzyme assays where native substrate affinity is critical.
- [1] Tochikura T, et al. Purification and properties of UDP-galactose 4-epimerase from Bifidobacterium bifidum. Agricultural and Biological Chemistry. Km values: UDP-galactose 5.4×10⁻⁴ M, UDP-glucose 1.4×10⁻³ M. View Source
